molecular formula C9H11N B092988 Parnate CAS No. 155-09-9

Parnate

Cat. No. B092988
CAS RN: 155-09-9
M. Wt: 133.19 g/mol
InChI Key: AELCINSCMGFISI-DTWKUNHWSA-N
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Description

Parnate, also known as tranylcypromine, is a medication primarily used in the treatment of depression. It functions as a monoamine oxidase inhibitor (MAOI), which means it inhibits the activity of the enzyme monoamine oxidase. This enzyme is responsible for breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, Parnate increases the levels of these neurotransmitters in the brain, which can improve mood and alleviate symptoms of depression .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of Parnate, it is known that tranylcypromine is synthesized through chemical reactions that involve the formation of a hydrazine derivative from aniline and subsequently cyclizing it with cyclopropyl ketone to form tranylcypromine . The synthesis process is crucial for ensuring the purity and efficacy of the drug.

Molecular Structure Analysis

Parnate's molecular structure is related to amphetamine, which is reflected in its stimulant properties and potential for addiction. Its structure contains a cyclopropyl ring attached to a phenyl ring through a nitrogen atom, which is part of the hydrazine group that is essential for its MAOI activity .

Chemical Reactions Analysis

The primary chemical reaction of interest for Parnate is its interaction with monoamine oxidase. By forming a covalent bond with the enzyme, Parnate irreversibly inhibits its activity, leading to an increase in monoamine neurotransmitters in the synaptic cleft. This action is responsible for its antidepressant effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of Parnate, such as its solubility, stability, and absorption coefficients, are important for its pharmacokinetics and pharmacodynamics. These properties determine how the drug is absorbed, distributed, metabolized, and excreted by the body. The stability of Parnate under physiological conditions is crucial for its therapeutic effectiveness, although specific details on these properties are not provided in the papers .

Relevant Case Studies

Clinical experience with Parnate has shown it to be effective in treating a variety of depressive states, including some refractory to other treatments. It has been observed to act rapidly and is generally well-tolerated in small doses. However, it is also noted for causing severe headaches when combined with certain foods, such as ripe cheese, due to its MAOI activity . Case studies have also reported addiction to tranylcypromine, likely due to its structural similarity to amphetamine .

Scientific Research Applications

Tranylcypromine is a monoamine oxidase inhibitor (MAOI) and is used as an antidepressant and anxiolytic agent in the clinical treatment of mood and anxiety disorders . Here are some of its applications:

  • Treatment of Major Depressive Disorder

    • Application: Tranylcypromine is used to treat major depressive disorder, including atypical depression, especially when there is an anxiety component .
    • Method: It is typically administered orally .
    • Results: Systematic reviews and meta-analyses have reported that tranylcypromine is significantly more effective in the treatment of depression than placebo .
  • Treatment of Obsessive Compulsive Disorder

    • Application: Tranylcypromine has been demonstrated to be effective in treating obsessive compulsive disorder .
    • Method: It is typically administered orally .
    • Results: The effectiveness of tranylcypromine in treating obsessive compulsive disorder has been reported in several studies .
  • Treatment of Panic Disorder

    • Application: Tranylcypromine has been demonstrated to be effective in treating panic disorder .
    • Method: It is typically administered orally .
    • Results: Several studies have reported the effectiveness of tranylcypromine in treating panic disorder .
  • Potential Treatment of Cancers

    • Application: Tranylcypromine analogues with more potent and selective LSD1 inhibitory activity are being researched in the potential treatment of cancers .
    • Method: This is still in the research phase, and the exact methods of application or experimental procedures are not yet fully established .
    • Results: The outcomes of this research are not yet available .
  • Potential Treatment of Parkinson’s Disease

    • Application: Tranylcypromine may have neuroprotective properties applicable to the treatment of Parkinson’s disease .
    • Method: This is still in the research phase, and the exact methods of application or experimental procedures are not yet fully established .
    • Results: The outcomes of this research are not yet available .
  • Treatment of Social Anxiety Disorder
    • Application: Tranylcypromine has been demonstrated to be effective in treating social anxiety disorder .
    • Method: It is typically administered orally .
    • Results: Several studies have reported the effectiveness of tranylcypromine in treating social anxiety disorder .

Safety And Hazards

Parnate may cause serious side effects, including mood or behavior changes, anxiety, panic attacks, trouble sleeping, and thoughts about suicide or hurting yourself . It can also cause physical symptoms such as dilated pupils, vision problems, sensitivity to light, sudden and severe headache, neck pain or stiffness, numbness or weakness, problems with vision or speech, fast or pounding heartbeats, fever, cold sweat, nausea, vomiting, and a light-headed feeling . It’s important to avoid drinking alcohol and certain foods that contain a lot of tyramine while taking Parnate, as this can cause dangerously high blood pressure .

properties

IUPAC Name

(1R,2S)-2-phenylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELCINSCMGFISI-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023694, DTXSID201015773
Record name Tranylcypromine
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Record name (1R,2S)-Tranylcypromine
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Molecular Weight

133.19 g/mol
Source PubChem
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Boiling Point

79-80 °C @ 1.5-1.6 mm Hg
Record name TRANYLCYPROMINE
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Solubility

Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/
Record name TRANYLCYPROMINE
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Mechanism of Action

RESULTS SUGGEST THAT D- & DL-TRANYLCYPROMINE HAVE DIRECT & INDIRECT ACTIONS ON TRYPTAMINERGIC NEUROTRANSMISSION., TRANYLCYPROMINE-HCL ADMIN IP (20 MG/KG) TO RATS: INCR IN HIPPOCAMPUS & DIENCEPHALON CONCN OF 2-PHENYLETHYLAMINE & TRYPTAMINE WERE MUCH HIGHER THAN THOSE OF M- & P-TYRAMINE. THESE MAY BE INVOLVED IN CNS NEURONAL FUNCTIONING, THEREFORE COMPONENT OF TRANYLCYPROMINE ACTIVITY., PLATELET MAO ACTIVITY MARKEDLY DECR (DL-TRANYLCYPROMINE SULFATE 10 & 20 MG ORAL): UPTAKE OF 5-HYDROXYTRYPTAMINE, DOPAMINE & METARAMINOL ONLY SLIGHTLY DECR. MAO INHIBITOR ANTIDEPRESSANT ACTIVITY PROBABLY LESS RELATED TO CATECHOLAMINE UPTAKE INHIBITION THAN OXIDASE INHIBITION, ...PRODUCE IRREVERSIBLE INACTIVATION OF MAO BY FORMING STABLE COMPLEXES WITH ENZYME. ... THERE IS EVIDENCE THAT SOME MAO INHIBITORS PREVENT RELEASE OF NOREPINEPHRINE FROM NERVE ENDINGS BY NERVE IMPULSES. /MAO INHIBITORS/, ... TRANYLCYPROMINE IS A POTENT BUT NOT SPECIFIC INHIBITOR OF CYP2C19.
Record name TRANYLCYPROMINE
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Product Name

Parnate

Color/Form

Liquid

CAS RN

3721-26-4, 155-09-9, 3721-28-6
Record name (-)-Tranylcypromine
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Record name Tranylcypromine [INN:BAN]
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Record name Cyclopropylamine, 2-phenyl-, trans-(-)-
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Melting Point

MP: 164-166 °C /Hydrochloride/
Record name TRANYLCYPROMINE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

3.5 g of 4-bromo-2-nitro-cyclopropylbenzene are dissolved in 30 ml of ethanol and, after addition of 0.5 g of palladium-on-charcoal (10%), are hydrogenated in a Parr apparatus at room temperature under a hydrogen pressure of 5 bar for 2.5 hours. After cooling, the solvent is distilled off in a rotary evaporator and the residue is rendered alkaline with 1N sodium hydroxide solution and extracted three times with 50 ml of ether each time. The combined organic phases are dried over sodium sulphate, the solvent is distilled off in a rotary evaporator and the residue is purified by column chromatography.
Name
4-bromo-2-nitro-cyclopropylbenzene
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Generally, the trans isomer of 2-phenylcyclopropylamine is prepared by reacting styrene with ethyl diazoacetate and forming the ester, ethyl 2-phenylcyclopropanecarboxylate. The resulting ester is hydrolyzed to the 2-phenylcyclopropanecarboxylic acid. At this stage there are 3 to 4 parts of the trans isomer to 1 part of the cis isomer. A complete separation is accomplished by recrystallizing the acid from hot water. The pure trans isomer comes out as crystalline material while the cis isomer stays in solution. The trans 2-phenylcyclopropanecarboxylic acid is then reacted with thionyl chloride to form the acid chloride which is then successively treated with sodium azide and subjected to the curtius degradation. The isocyanate formed by this procedure is hydrolyzed readily to the (+) (-) 2-phenylcyclopropylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Parnate
Reactant of Route 2
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Reactant of Route 3
Parnate
Reactant of Route 4
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Reactant of Route 5
Parnate
Reactant of Route 6
Parnate

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